Cas no 2411275-20-0 (Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride)

Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
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- EN300-7545035
- methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride
- Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate;hydrochloride
- 2411275-20-0
- Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride
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- インチ: 1S/C11H13NO2.ClH/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12;/h2-5H,6-7,12H2,1H3;1H
- InChIKey: BJFKPONZRQREBC-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C)C(C1(C2C=CC=CC=2N)CC1)=O
計算された属性
- せいみつぶんしりょう: 227.0713064g/mol
- どういたいしつりょう: 227.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 235
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7545035-10.0g |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95.0% | 10.0g |
$3807.0 | 2025-02-24 | |
Enamine | EN300-7545035-0.05g |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95.0% | 0.05g |
$205.0 | 2025-02-24 | |
Enamine | EN300-7545035-0.5g |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95.0% | 0.5g |
$691.0 | 2025-02-24 | |
1PlusChem | 1P027TQI-2.5g |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95% | 2.5g |
$2207.00 | 2024-05-22 | |
1PlusChem | 1P027TQI-100mg |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95% | 100mg |
$441.00 | 2024-05-22 | |
1PlusChem | 1P027TQI-250mg |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95% | 250mg |
$604.00 | 2024-05-22 | |
Aaron | AR027TYU-1g |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95% | 1g |
$1241.00 | 2025-02-15 | |
Enamine | EN300-7545035-5.0g |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95.0% | 5.0g |
$2566.0 | 2025-02-24 | |
Enamine | EN300-7545035-0.1g |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95.0% | 0.1g |
$306.0 | 2025-02-24 | |
Aaron | AR027TYU-100mg |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95% | 100mg |
$446.00 | 2025-02-15 |
Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride 関連文献
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochlorideに関する追加情報
Methyl 1-(2-Aminophenyl)Cyclopropane-1-Carboxylate Hydrochloride: A Comprehensive Overview
Methyl 1-(2-Aminophenyl)Cyclopropane-1-Carboxylate Hydrochloride, also known by its CAS number 2411275-20-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure featuring a cyclopropane ring and a methyl ester group, has garnered attention due to its potential applications in drug development and material science. Recent studies have highlighted its role in modulating cellular pathways, making it a promising candidate for therapeutic interventions.
The molecular structure of Methyl 1-(2-Aminophenyl)Cyclopropane-1-Carboxylate Hydrochloride is characterized by a cyclopropane ring fused to a phenyl group bearing an amino substituent. This configuration imparts unique electronic properties, which are crucial for its interactions with biological systems. The hydrochloride salt form of the compound enhances its solubility, making it more amenable for experimental studies and potential therapeutic use.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various routes, including palladium-catalyzed cross-coupling reactions and organocatalytic processes. These methods have not only improved the yield but also reduced the environmental footprint of production, aligning with the principles of green chemistry. The synthesis of Methyl 1-(2-Aminophenyl)Cyclopropane-1-Carboxylate Hydrochloride has been optimized to ensure scalability, which is essential for its potential commercialization.
From a pharmacological perspective, this compound has demonstrated promising activity in preclinical models. Studies have shown that it exhibits selective inhibition of certain kinases, which are implicated in various pathological conditions such as cancer and inflammatory diseases. The cyclopropane ring in its structure plays a pivotal role in modulating its bioactivity, as it introduces strain that can enhance molecular recognition by target proteins.
Moreover, the presence of the amino group on the phenyl ring confers additional functional versatility to this compound. This group can participate in hydrogen bonding interactions, which are critical for binding to biological targets. Recent research has explored the use of this compound as a lead molecule for designing more potent and selective inhibitors, leveraging computational chemistry tools to predict binding affinities and optimize structural properties.
In terms of applications, Methyl 1-(2-Aminophenyl)Cyclopropane-1-Carboxylate Hydrochloride holds potential in both therapeutic and diagnostic domains. Its ability to penetrate cellular membranes efficiently suggests its utility as a drug delivery agent or as a component in targeted drug delivery systems. Additionally, its photophysical properties make it a candidate for use in fluorescent imaging agents, although further research is required to fully realize this potential.
Looking ahead, ongoing research is focused on understanding the mechanistic details of how this compound interacts with cellular components. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate its binding modes and conformational dynamics. These insights will be instrumental in guiding the design of next-generation compounds with enhanced efficacy and reduced toxicity.
In conclusion, Methyl 1-(2-Aminophenyl)Cyclopropane-1-Carboxylate Hydrochloride (CAS No: 2411275-20-0) represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a key player in future drug discovery efforts. As research continues to uncover its full potential, this compound is poised to make significant contributions to the fields of medicine and materials science.
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